molecular formula C19H14ClN5O2S B2963119 N-(3-chloro-2-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1251566-14-9

N-(3-chloro-2-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2963119
CAS No.: 1251566-14-9
M. Wt: 411.86
InChI Key: ZNIGVTOLEVSSPR-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide (CAS: 1251566-14-9) is a heterocyclic acetamide derivative with a molecular formula of C₁₉H₁₄ClN₅O₂S and a molecular weight of 411.9 g/mol . Its structure features:

  • A 3-chloro-2-methylphenyl group attached to the acetamide nitrogen.
  • An isothiazolo[4,5-d]pyrimidin-7-one core fused with a pyridin-4-yl substituent at position 3.
  • A Smiles string of Cc1c(Cl)cccc1NC(=O)Cn1cnc2c(-c3ccncc3)nsc2c1=O, highlighting its planar aromatic systems and hydrogen-bonding motifs .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(7-oxo-3-pyridin-4-yl-[1,2]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2S/c1-11-13(20)3-2-4-14(11)23-15(26)9-25-10-22-17-16(12-5-7-21-8-6-12)24-28-18(17)19(25)27/h2-8,10H,9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIGVTOLEVSSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide, a compound with the CAS number 1251566-14-9, is a synthetic derivative that has garnered interest for its potential biological activities. This article aims to explore its biological activity, particularly in the context of antiviral and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H14ClN5O2SC_{19}H_{14}ClN_{5}O_{2}S with a molecular weight of 411.9 g/mol. The structure features a chloro-substituted aromatic ring, an isothiazole moiety, and a pyridinyl group, which contribute to its pharmacological properties.

PropertyValue
CAS Number1251566-14-9
Molecular FormulaC₁₉H₁₄ClN₅O₂S
Molecular Weight411.9 g/mol

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, research on pyrazolo[4,3-d]pyrimidine derivatives has shown promising activity against various viruses including HIV and Chikungunya virus (CHIKV). These compounds act by inhibiting viral replication through mechanisms such as blocking specific viral enzymes or pathways crucial for viral life cycles .

Case Study Example:
A study demonstrated that a related compound reduced CHIKV titers significantly in vitro, indicating potential for further development as an antiviral agent. The compound's efficacy was measured by its EC50 values, revealing effective concentrations at which viral replication was inhibited .

Anticancer Activity

The compound's structural components suggest potential anticancer activity. Pyrimidine derivatives have been extensively studied for their ability to interfere with cancer cell proliferation. Research has identified several pyrimidine-based compounds that exhibit selective cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study Example:
In one study, pyrimidine derivatives were tested against human cancer cell lines, showing significant inhibition of growth at low micromolar concentrations. The structure-activity relationship (SAR) analysis indicated that modifications to the pyrimidine core could enhance potency and selectivity against specific cancer types .

The proposed mechanisms of action for this compound include:

  • Inhibition of Viral Enzymes : Similar compounds have been shown to inhibit key viral enzymes necessary for replication.
  • Interference with Cell Signaling Pathways : The compound may disrupt pathways involved in cell proliferation and survival in cancer cells.
  • Induction of Apoptosis : Certain structural features may promote apoptosis in malignant cells.

Summary of Findings

Activity TypeTargeted Virus/Cancer TypeObserved EffectReference
AntiviralChikungunya virusSignificant titer reduction
AnticancerVarious cancer cell linesGrowth inhibition

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name / CAS Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound (1251566-14-9) Isothiazolo[4,5-d]pyrimidinone 3-(Pyridin-4-yl), N-(3-chloro-2-methylphenyl)acetamide C₁₉H₁₄ClN₅O₂S 411.9
Compound 24 (Molecules, 2010) Pyrido-thieno-pyrimidinone 7-Methyl, 2-phenylamino, acetylated side chain C₁₈H₁₉N₅SO₂ 369.44
Compound 11f (Identif, 2022) Dihydropyrimido[4,5-d]pyrimidine Benzodiazepine-carboxamide, 6-methylpyridinyl, methylphenyl Not provided Not provided
847387-18-2 Triazolo[4,5-d]pyrimidinone 3-(4-Methoxyphenyl), N-(5-methylisoxazol-3-yl)acetamide C₁₇H₁₅N₇O₄ 381.3

Key Observations:

  • Core Heterocycles: The target compound’s isothiazolo-pyrimidinone core differs from the thieno-pyrimidinone in Compound 24 and the triazolo-pyrimidinone in 847387-18-2 . These variations influence electronic properties and binding affinities.
  • Pharmacophores : Compound 11f integrates a benzodiazepine moiety, suggesting divergent biological targets (e.g., CNS receptors) compared to the kinase-focused isothiazolo derivatives.

Hypothesized Pharmacological Profiles

  • Target Compound: The isothiazolo-pyrimidinone scaffold is associated with kinase inhibition (e.g., JAK2/STAT3 pathways). The pyridinyl group may enhance π-π stacking with ATP-binding pockets .
  • 847387-18-2 : The triazolo-pyrimidinone and isoxazole groups could target bacterial DNA gyrase, leveraging methoxy groups for improved solubility.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for preparing the isothiazolo[4,5-d]pyrimidine core in this compound?

  • Methodological Answer : The isothiazolo[4,5-d]pyrimidine scaffold can be synthesized via palladium-catalyzed reductive cyclization using nitroarenes and formic acid derivatives as CO surrogates. This method minimizes byproducts and enables regioselective ring closure . For substituent introduction (e.g., pyridin-4-yl), Suzuki-Miyaura coupling or nucleophilic substitution under alkaline conditions (e.g., using 2-pyridinemethanol derivatives) is recommended .

Q. How can researchers optimize the condensation step between the acetamide and heterocyclic moieties?

  • Methodological Answer : Condensation reactions (e.g., between aniline intermediates and cyanoacetic acid) are best performed using carbodiimide-based coupling agents (e.g., DCC or EDCI) in anhydrous DMF. Reaction monitoring via TLC or HPLC at 30-minute intervals ensures completion. Adjusting pH to 4–6 with acetic acid minimizes side reactions like premature cyclization .

Q. What spectroscopic techniques are critical for structural validation?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the pyridinyl and isothiazolo groups. Key shifts: Pyridinyl protons appear as doublets at δ 8.5–9.0 ppm, while isothiazolo protons resonate at δ 6.5–7.2 ppm .
  • HRMS : Validate molecular weight with <2 ppm error (e.g., observed m/z 456.1234 vs. calculated 456.1230 for C21_{21}H16_{16}ClN5_5O2_2S) .
  • IR : Confirm carbonyl stretches (7-oxo group at ~1680 cm1^{-1}) and acetamide C=O (~1720 cm1^{-1}) .

Advanced Research Questions

Q. How to address low yields in the final cyclization step of the isothiazolo-pyrimidine system?

  • Methodological Answer : Low yields often stem from competing oxidation or incomplete ring closure. Solutions:

  • Use degassed solvents (e.g., THF or DCM) and inert atmospheres to prevent oxidation of sulfur intermediates .
  • Add catalytic CuI (5 mol%) to accelerate cyclization kinetics .
  • Replace traditional reductants (e.g., Fe powder) with HCOONH4_4 for milder conditions (reported yield improvement from 44% to 68% in analogous systems) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from impurities or assay variability. Mitigation steps:

  • Purity Assurance : Purify via preparative HPLC (C18 column, MeCN:H2_2O gradient) to ≥98% purity. Validate with orthogonal methods (e.g., LC-MS and 1H^1H-NMR integration) .
  • Assay Standardization : Replicate assays in triplicate with positive controls (e.g., kinase inhibitors for enzyme studies). Cross-validate using isogenic cell lines to isolate target effects .

Q. How to design experiments to elucidate the mechanism of action for this compound’s kinase inhibition?

  • Methodological Answer :

  • Kinase Profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects. Prioritize kinases with ATP-binding site homology to pyrimidine derivatives .
  • Molecular Dynamics (MD) Simulations : Model ligand binding using Schrödinger Suite. Focus on hydrogen bonding between the acetamide carbonyl and kinase hinge region (e.g., Glu883 in EGFR) .
  • Mutagenesis Studies : Introduce point mutations (e.g., T790M in EGFR) to confirm binding specificity via IC50_{50} shifts .

Future Research Directions

  • Synthetic Chemistry : Develop enantioselective routes for chiral analogs using asymmetric hydrogenation (e.g., Ru-BINAP catalysts) .
  • Pharmacology : Investigate synergistic effects with checkpoint inhibitors in vivo (e.g., PD-1/PD-L1 axis) using syngeneic mouse models .

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